molecular formula C21H22ClOP B14627640 (3-Hydroxypropyl)(triphenyl)phosphanium chloride CAS No. 54674-84-9

(3-Hydroxypropyl)(triphenyl)phosphanium chloride

Cat. No.: B14627640
CAS No.: 54674-84-9
M. Wt: 356.8 g/mol
InChI Key: NFMRPZGOQMRIEZ-UHFFFAOYSA-M
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Description

(3-Hydroxypropyl)(triphenyl)phosphanium Chloride is a quaternary phosphonium salt of significant value in organic synthesis. Its structure, featuring a triphenylphosphonium group linked to a hydroxypropyl chain, makes it a versatile precursor for generating stabilized ylides. These ylides are primarily employed in the Wittig reaction, a fundamental carbon-carbon bond-forming process used for the synthesis of alkenes from carbonyl compounds. The presence of the terminal hydroxyl group on the propyl chain allows for further chemical modifications, enabling the introduction of additional functionality or serving as a handle for solubility. The reaction mechanism involves the deprotonation of the phosphonium salt by a strong base, yielding an ylide. This nucleophilic ylide then attacks an aldehyde or ketone, ultimately leading to the formation of an alkene and triphenylphosphine oxide. Beyond its core application in olefination, this reagent falls into a class of compounds widely used in other synthetic transformations, including Appel-type chlorination and Mitsunobu reactions. Researchers utilize this chemical for constructing complex molecular architectures found in natural products, pharmaceuticals, and functional materials. The product is for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

54674-84-9

Molecular Formula

C21H22ClOP

Molecular Weight

356.8 g/mol

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C21H22OP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1

InChI Key

NFMRPZGOQMRIEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 3-chloro-1-propanol. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-propanol is replaced by the triphenylphosphine group, forming the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as acetone, and the product is purified through crystallization and centrifugation .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphonium salts .

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action include the formation of carbon-phosphorus bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

To contextualize the properties and applications of (3-Hydroxypropyl)(triphenyl)phosphanium chloride, we compare it with structurally or functionally analogous compounds, including phosphonium salts and other triphenyl derivatives.

Phosphonium Salts with Varied Substituents

Phosphonium salts differ primarily in their substituents, which dictate their physicochemical behavior and applications. Key examples include:

Compound Substituent Features Key Properties Applications
This compound - 3-hydroxypropyl group (polar, H-bond donor) - Enhanced water solubility
- Stabilizes charged intermediates via H-bonding
- Ionic liquids
- Phase-transfer catalysis
1-Carbethoxyethyl triphenyl phosphonium chloride - Carbethoxyethyl group (ester functionality) - Lipophilic due to ester chain
- Moderate polarity
- Catalysis in organic solvents
2,4-Dichlorobenzyl triphenyl phosphonium chloride - Dichlorobenzyl (aromatic, electron-withdrawing) - High thermal stability
- Reduced solubility in polar solvents
- High-temperature reactions
Methyl trioctyl phosphonium chloride - Methyl and trioctyl (nonpolar alkyl chains) - Highly lipophilic
- Forms micelles in nonpolar media
- Surfactants, organic-phase catalysis

Key Findings :

  • The hydroxypropyl group in this compound enhances its compatibility with aqueous systems compared to alkyl or aryl-substituted salts, making it suitable for reactions requiring polar solvents .
Triphenyl-Based Compounds with Divergent Functionality

Triphenyl derivatives share structural motifs but differ in central atoms and reactivity:

Compound Central Atom/Group Key Properties Applications
Triphenylphosphine Phosphorus (tertiary) - Neutral ligand
- Electron-donating capability
- Transition metal catalysis (e.g., Staudinger reaction)
Triphenyl phosphate Phosphate ester - Non-ionic
- Flame-retardant properties
- Plasticizers, flame retardants
Triphenyltin chloride Tin - Organometallic, highly toxic - Biocides (restricted due to toxicity)

Key Findings :

  • Unlike triphenylphosphine , which acts as a ligand, this compound’s ionic nature enables its use as a solvent or catalyst in ionic liquid-mediated reactions .
  • Triphenyltin chloride highlights a critical distinction: phosphonium salts are generally less toxic and more environmentally sustainable than organometallic alternatives .

Biological Activity

(3-Hydroxypropyl)(triphenyl)phosphanium chloride, with the CAS number 54674-84-9, is a phosphonium salt that has garnered attention in various biochemical applications. Its unique structure combines a triphenylphosphonium moiety with a hydroxypropyl group, which may influence its biological activity, particularly in cellular environments.

  • Molecular Formula : C21H22ClOP
  • Molecular Weight : 356.83 g/mol
  • Structural Characteristics : The presence of a triphenyl group enhances lipophilicity, while the hydroxypropyl group may contribute to solubility and reactivity in biological systems.

Phosphonium compounds, including this compound, are known to interact with mitochondrial membranes. The triphenylphosphonium moiety facilitates the selective accumulation of these compounds in mitochondria due to the negative membrane potential. This property has been exploited in drug delivery systems aimed at targeting mitochondrial functions and enhancing therapeutic efficacy.

Antioxidant Properties

Research indicates that phosphonium salts can exhibit antioxidant activities. For instance, studies have shown that triphenylphosphonium derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antitumor Activity

Recent studies have explored the potential of this compound as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been investigated, with promising results suggesting that it may enhance the efficacy of conventional chemotherapeutics by targeting mitochondrial pathways involved in cell survival.

Case Studies

  • Mitochondrial Targeting : A study demonstrated that doxorubicin conjugated with triphenylphosphonium could effectively target mitochondria in cancer cells, leading to increased cytotoxicity compared to non-targeted formulations . This suggests that this compound could similarly enhance drug delivery to mitochondria.
  • Oxidative Stress Mitigation : In cellular models of oxidative stress, this compound was shown to reduce markers of oxidative damage significantly. This effect was attributed to its ability to modulate mitochondrial function and enhance cellular antioxidant defenses .

Data Table

PropertyValue
Molecular FormulaC21H22ClOP
Molecular Weight356.83 g/mol
LogP0.3669
Antioxidant ActivityYes
Antitumor ActivityYes
Mechanism of ActionMitochondrial targeting

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